2-Anilino-5-aryloxazole 44

Beschreibung

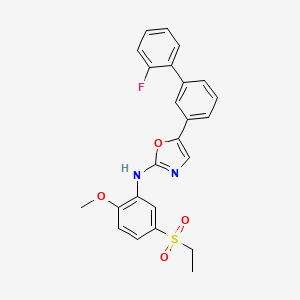

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H21FN2O4S |

|---|---|

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

N-(5-ethylsulfonyl-2-methoxyphenyl)-5-[3-(2-fluorophenyl)phenyl]-1,3-oxazol-2-amine |

InChI |

InChI=1S/C24H21FN2O4S/c1-3-32(28,29)18-11-12-22(30-2)21(14-18)27-24-26-15-23(31-24)17-8-6-7-16(13-17)19-9-4-5-10-20(19)25/h4-15H,3H2,1-2H3,(H,26,27) |

InChI-Schlüssel |

DOKIBWCVABZHOH-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=C(O2)C3=CC=CC(=C3)C4=CC=CC=C4F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 2 Anilino 5 Aryloxazole 44 and Its Derivatives

Established General Approaches to Anilino-Oxazole Synthesis

The construction of the anilino-oxazole core can be achieved through several established synthetic strategies. These methods primarily focus on the formation of the oxazole (B20620) heterocycle and the subsequent or concurrent introduction of the necessary anilino and aryl substituents.

Condensation and Cyclization Reactions for Oxazole Ring Formation

Classical methods for forming the oxazole ring often involve the cyclization of acyclic precursors through dehydration. These foundational strategies provide versatile pathways to substituted oxazoles.

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and subsequent dehydration of 2-acylamino ketones to yield the corresponding oxazole. pharmaguideline.com The reaction is typically promoted by dehydrating agents like sulfuric acid or phosphorus pentachloride.

Fischer Oxazole Synthesis: In this approach, a cyanohydrin reacts with an aldehyde in the presence of anhydrous hydrochloric acid to form the oxazole ring.

From α-Haloketones: A widely used method involves the reaction of an α-haloketone with a primary amide. pharmaguideline.com This condensation reaction, known as the Hantzsch synthesis, is a straightforward route to 2,4- and 2,5-disubstituted oxazoles. A variation can utilize urea (B33335) to produce 2-aminooxazoles.

Coupling Reactions for Anilino and Aryl Moiety Introduction

Modern synthetic organic chemistry offers powerful cross-coupling reactions to introduce the anilino and aryl groups onto a pre-formed oxazole core or to construct the substituted ring in a convergent manner.

Palladium-Catalyzed Arylation: Direct C-H arylation of the oxazole ring is a powerful tool. By selecting specific phosphine (B1218219) ligands and solvent systems, palladium catalysts can achieve high regioselectivity for arylation at either the C-2 or C-5 position with a range of aryl halides and triflates. organic-chemistry.org This allows for the late-stage introduction of the desired aryl group at the 5-position.

"Urea Methodology": An alternative strategy involves the reaction of an N-arylurea with an α-haloketone. For instance, the reaction of N-(5-(ethylsulfonyl)-2-methoxyphenyl)urea with 2-bromo-1-(3-bromophenyl)ethanone can produce a 4-aryloxazole-2-amine. estranky.sk While this method can be effective, it may lead to mixtures of regioisomers and side products, sometimes yielding the desired 5-aryloxazole isomer in lower yields compared to other methods. estranky.sk

Table 1: Overview of General Oxazole Synthesis Methods

| Method | Key Reactants | Primary Product Type | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Substituted Oxazole | , pharmaguideline.com |

| Fischer Synthesis | Cyanohydrin, Aldehyde | Substituted Oxazole | |

| Reaction with α-Haloketones | α-Haloketone, Amide/Urea | 2-Amino or 2-Alkyl/Aryl Oxazole | , pharmaguideline.com |

| Van Leusen Reaction | Aldehyde, TosMIC | 5-Substituted Oxazole | mdpi.com |

| Palladium-Catalyzed Coupling | Oxazole, Aryl Halide | 2- or 5-Aryl Oxazole | organic-chemistry.org |

| "Urea Methodology" | N-Arylurea, α-Haloketone | N-Aryl-oxazol-2-amine | estranky.sk |

Van Leusen Oxazole Methodologies

The Van Leusen oxazole synthesis is a versatile method that utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com In this reaction, the base-mediated addition of TosMIC to an aldehyde forms a 4,5-dihydro-oxazole intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. This approach is particularly effective for synthesizing 5-substituted oxazoles from aldehydes and is noted for its use of readily available starting materials. mdpi.com

Specific Synthesis of 2-Anilino-5-aryloxazole 44

The synthesis of the highly substituted 2-anilino-5-aryloxazole inhibitor class requires a multi-step approach, beginning with the careful construction of key precursors, particularly the complex aniline (B41778) moiety.

Synthesis of Key Precursors and Intermediates (e.g., 5-(Ethylsulfonyl)-2-methoxyaniline)

The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) fragment is crucial for the potency of the final inhibitor, as it positions a methoxy (B1213986) group in a hydrophobic pocket and a sulfone oxygen to act as a hydrogen bond acceptor within the VEGFR2 kinase binding site. estranky.sk Despite its importance, this compound is not commercially available and its synthesis has been the subject of specific methodological development. tandfonline.comnih.gov

Two distinct routes have been reported for its preparation:

Reduction: 4-methoxybenzene-1-sulfonyl chloride is reduced to sodium 4-methoxybenzenesulfinate using sodium sulfite.

Alkylation: The sulfinate is alkylated with ethyl iodide to form 1-ethylsulfonyl-4-methoxybenzene.

Nitration: The sulfone is nitrated using nitric acid to introduce a nitro group ortho to the methoxy group, yielding 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.

Reduction: Finally, the nitro group is reduced via catalytic hydrogenation (e.g., using Pd/C and H₂) to afford the target aniline, 5-(ethylsulfonyl)-2-methoxyaniline. beilstein-journals.org

Route B: An Improved Synthesis from 4-methoxybenzenethiol (B147237) An alternative, improved synthesis was developed to overcome low yields observed in the alkylation step of the previous route. tandfonline.com This pathway also involves four steps and utilizes the inexpensive and readily available 4-methoxybenzenethiol. tandfonline.comresearchgate.net

S-Alkylation: 4-methoxybenzenethiol is reacted with ethyl iodide in the presence of potassium carbonate to form 1-ethylsulfanyl-4-methoxybenzene.

Oxidation: The resulting sulfide (B99878) is oxidized to the corresponding sulfone, 1-ethylsulfonyl-4-methoxybenzene, using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).

Nitration: The sulfone undergoes nitration with nitric acid to yield 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.

Reduction: Catalytic hydrogenation of the nitro-intermediate furnishes the final product, 5-ethylsulfonyl-2-methoxyaniline. tandfonline.com

This improved route was reported to have good, reproducible yields for each step, making it a practical method for multi-gram scale synthesis. tandfonline.com

Table 2: Synthetic Schemes for 5-(Ethylsulfonyl)-2-methoxyaniline

| Route | Starting Material | Step 1 | Step 2 | Step 3 | Step 4 | Overall Yield | Reference |

|---|---|---|---|---|---|---|---|

| A | 4-methoxybenzene-1-sulfonyl chloride | Reduction to sulfinate | Alkylation (EtI) | Nitration (HNO₃) | Reduction (H₂/Pd-C) | 59% | nih.gov, beilstein-journals.org |

| B | 4-methoxybenzenethiol | S-Alkylation (EtI) | Oxidation (mCPBA) | Nitration (HNO₃) | Reduction (H₂/Pd-C) | Good/Reproducible | tandfonline.com, researchgate.net |

Optimized Reaction Conditions and Methodological Refinements

The assembly of the final 2-anilino-5-aryloxazole inhibitor is achieved by coupling the key aniline precursor with a suitable three-carbon unit that will form the oxazole ring, followed by cyclization. The primary literature describes a convergent synthesis where the aniline is first converted to an isothiocyanate. estranky.sk

Synthetic Scheme for the Final Compound:

Isothiocyanate Formation: The synthesized 5-(ethylsulfonyl)-2-methoxyaniline is reacted with carbon disulfide (CS₂) in ethanol (B145695) and aqueous sodium carbonate, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) to generate the corresponding 2-methoxy-5-(ethylsulfonyl)phenyl isothiocyanate. estranky.sk

Cyclization: This isothiocyanate intermediate is then reacted with the appropriate α-bromoketone (e.g., 2-bromo-1-(3-pyridyl)ethanone) in a solvent such as isopropanol (B130326) at elevated temperature. This step proceeds via initial S-alkylation followed by intramolecular cyclization and elimination to furnish the 2-anilino-5-aryloxazole core. estranky.sk

Structure-activity relationship (SAR) studies have been crucial in refining the structure for optimal activity. estranky.sk The exploration of different substituents on both the aniline ring and the 5-phenyl ring led to the discovery that the 5-ethylsulfonyl-2-methoxyaniline was the preferred aniline fragment. estranky.sk Further optimization of the 5-aryl group, for instance by introducing a 3-pyridyl moiety, led to compounds with excellent enzymatic and cellular potency against VEGFR2. estranky.sknih.gov The crystallization of these inhibitors within the VEGFR2 kinase domain has confirmed the binding mode and provided rationale for the observed potency, validating the synthetic design. estranky.skacs.org

Innovations in Oxazole Synthesis Relevant to 2-Anilino-5-aryloxazoles

The synthesis of the oxazole core and its subsequent functionalization are central to producing compounds like this compound. Modern organic synthesis offers several advanced, metal-free and metal-catalyzed methods to construct such polysubstituted heterocyclic scaffolds efficiently.

Metal-Free Decarboxylative Cyclization Approaches

In recent years, transition-metal-free reactions have gained prominence due to their cost-effectiveness and reduced toxicity. wikipedia.org Decarboxylative cyclization, in particular, has emerged as a powerful tool for forming heterocyclic rings from readily available starting materials like carboxylic acids. rsc.org

One such approach involves the one-pot reaction of N-acylamino acids, which undergo a sequence of radical decarboxylation, oxidation, and iodine-promoted cyclization to yield 2,5-disubstituted oxazoles. researchgate.net This method is notable for proceeding under mild, metal-free conditions. researchgate.net Another strategy describes a decarboxylative cyclization using primary α-amino acids and 2-bromoacetophenones. acs.org While these methods typically yield oxazoles with substituents at the 2 and 5 positions, their adaptation for the direct synthesis of 2-anilino derivatives would require using an N-aryl-substituted amino acid or a subsequent amination step. The development of methods for the direct conversion of aromatic acids to aryl halides via decarboxylation also provides alternative routes to key intermediates without the use of transition metals. nih.gov

Table 1: Examples of Metal-Free Oxazole Synthesis Conditions

| Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|

| N-acylamino acids | Iodine | 2,5-Disubstituted oxazoles | researchgate.net |

| α-Amino acids, 2-bromoacetophenones | TBHP, I2 | Polysubstituted oxazoles | acs.org |

| Cyclohexanones, Thioureas | Iodine, O2 | 2-Aminobenzothiazoles (analogous) | drugbank.com |

| Aryl Isothiocyanates, Formamides | n-Bu4NI, TBHP | 2-Aminobenzothiazoles (analogous) | estranky.sk |

Copper-Catalyzed and Palladium-Mediated Methodologies

Transition metal catalysis remains a cornerstone of modern synthetic chemistry, providing efficient and selective pathways to complex molecules.

Copper-Catalyzed Methodologies

Copper catalysts are attractive due to their low cost and versatile reactivity. rsc.org Several copper-catalyzed methods have been developed for the synthesis of oxazoles and related 2-amino-heterocycles. One innovative strategy involves the copper-catalyzed coupling of oxime acetates with isothiocyanates to produce 2-aminothiazoles, an approach that could potentially be adapted for the synthesis of 2-aminooxazoles by using an oxygen-containing analogue. nih.gov Other copper-catalyzed reactions enable the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids or the formation of 2-aminobenzimidazoles using ultrasound assistance, highlighting the broad utility of copper in constructing these scaffolds. organic-chemistry.orgbenthamscience.com Copper(II) trifluoromethanesulfonate (B1224126) has also been used to catalyze the synthesis of 2-aminobenzothiazoles from carbodiimides, a reaction that could be relevant for oxazole synthesis. rsc.org Furthermore, copper-catalyzed oxidative cyclization of enamides is a known route to 2,5-disubstituted oxazoles. organic-chemistry.org

Palladium-Mediated Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are exceptionally powerful for forming C-N bonds and are widely used in the pharmaceutical industry. wikipedia.orglibretexts.orguwindsor.ca This reaction is highly relevant for the synthesis of this compound. A convergent and efficient strategy would involve the synthesis of a 2-amino-5-aryloxazole core, followed by a palladium-catalyzed N-arylation with the requisite substituted aryl halide.

For Compound 44, this would involve coupling 2-amino-5-(2-fluorophenyl)oxazole with 1-bromo-5-(ethylsulfonyl)-2-methoxybenzene . The success of the Buchwald-Hartwig amination relies on the selection of an appropriate palladium precursor, a specialized phosphine ligand, and a base. uwindsor.ca Modern catalyst systems, including preformed palladium-ligand complexes (precatalysts), offer high efficiency and broad substrate scope, even for historically challenging substrates like 2-aminoazoles. acs.orgresearchgate.net Ligands such as bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, tBuBrettPhos) are often employed to facilitate the reaction, along with bases like sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs2CO3). researchgate.netacs.orgorganic-chemistry.org

Table 2: Representative Conditions for Palladium-Catalyzed N-Arylation of Amino-Heterocycles

| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Reference |

|---|---|---|---|---|

| 2-Aminooxazole | Aryl Halide | EPhos Pd G4 | - | acs.org |

| 2-Aminothiazole | Aryl Bromide/Triflate | Pd2(dba)3 / tBuBrettPhos (L1) | LiHMDS | researchgate.net |

| 4-Aryl-2-aminooxazole | Aryl Bromide | X-Phos Pd G2 | tBuONa | acs.org |

| Primary/Secondary Amines | Aryl Chloride/Bromide | Pd(OAc)2 / (t-Bu)3P | K3PO4 | acs.orgacs.org |

| Ammonia Equivalents | Aryl Halide | Pd(dba)2 / BINAP | NaO-t-Bu | wikipedia.org |

Advanced Techniques for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production of an active pharmaceutical ingredient (API) presents significant challenges, including cost, safety, and purity. acs.orgresearchgate.net For a molecule like this compound, a scalable synthesis is paramount.

The Buchwald-Hartwig amination has proven to be a robust and scalable reaction in industrial settings. uwindsor.ca Research in process chemistry has focused on optimizing this reaction for kilogram-scale production. acs.orgresearchgate.net Key advancements include the development of highly active, air-stable palladium precatalysts that reduce catalyst loading and simplify handling. researchgate.net The use of aqueous solvent systems or specialized surfactants like TPGS-750-M can also facilitate the reaction and purification, aligning with green chemistry principles. researchgate.net

Another critical aspect of scalable synthesis is the management of impurities, particularly residual palladium from the catalyst, which must be removed to meet stringent regulatory standards for APIs. silicycle.com This is often achieved using specialized metal scavengers, such as silica-based thiols (e.g., SiliaMetS Thiol), which bind tightly to the residual metal, allowing for its removal by filtration. silicycle.com The development of chromatography-free purification steps, such as crystallization-induced transformations, is also a major goal in creating an efficient and scalable process. acs.orgacs.org These advanced techniques ensure that complex molecules like this compound can be manufactured efficiently, economically, and with the high degree of purity required for pharmaceutical use.

Table 3: Compound Names Mentioned in the Article

| Name | Systematic Name |

| This compound | N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-(2-fluorophenyl)-1,3-oxazol-2-amine |

| 2-Anilino-5-phenyloxazole (5) | N,5-diphenyl-1,3-oxazol-2-amine |

| Oxazole 39 | N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)-1,3-oxazol-2-amine |

| Oxazole 46 | N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-3-yl)phenyl)-1,3-oxazol-2-amine |

| 2-amino-5-(2-fluorophenyl)oxazole | 5-(2-fluorophenyl)oxazol-2-amine |

| 1-bromo-5-(ethylsulfonyl)-2-methoxybenzene | 1-bromo-2-methoxy-5-(ethylsulfonyl)benzene |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |

| tBuBrettPhos | 4-(Di-tert-butylphosphino)-N,N-dimethyl-2',4',6'-triisopropyl-1,1'-biphenyl-2-amine |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| TPGS-750-M | D-α-Tocopherol polyethylene (B3416737) glycol 750 succinate, methyl ether |

Chemical Reactivity and Derivatization of 2 Anilino 5 Aryloxazole Frameworks

Functionalization of the Oxazole (B20620) Core

The oxazole ring is a five-membered aromatic heterocycle whose reactivity is influenced by the presence of two heteroatoms, nitrogen and oxygen. numberanalytics.compharmaguideline.com Its aromaticity renders it relatively stable, but it can still undergo specific functionalization reactions under appropriate conditions. tandfonline.com

Electrophilic Substitution Reactions on the Oxazole Ring

Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom, which deactivates the ring. pharmaguideline.com However, the presence of activating groups can facilitate such reactions. pharmaguideline.comtandfonline.com The reactivity order for electrophilic attack on the oxazole ring is typically C4 > C5 > C2. pharmaguideline.com

A key example of direct functionalization on a related oxazole system is electrophilic bromination. In one study, an oxazole derivative was subjected to electrophilic aromatic bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF). mdpi.com This reaction resulted in the formation of various bromo-substituted oxazoles. mdpi.com These resulting aryl and heteroaryl bromides are valuable intermediates that can be further diversified using well-established cross-coupling protocols, such as the Suzuki-Miyaura coupling, to introduce new aryl or alkyl groups. mdpi.comrnfinity.com

Nucleophilic Substitution Patterns and Mechanisms

Nucleophilic substitution reactions are uncommon on the oxazole ring itself unless a suitable leaving group is present at an electron-deficient position, typically C2. pharmaguideline.comtandfonline.com The attack of a nucleophile is most favored at the C2 position due to its electron deficiency, followed by C5 and then C4. pharmaguideline.com For instance, a halogen atom at the C2 position can be displaced by a nucleophile. pharmaguideline.com

However, for the 2-anilino-5-aryloxazole framework, the primary focus of synthetic modification is not typically direct nucleophilic substitution on the oxazole core. Instead, derivatization is achieved through modifications of the aniline (B41778) and 5-aryl rings. estranky.sktandfonline.com In many cases, strong nucleophilic attack can lead to the cleavage of the oxazole ring rather than substitution. pharmaguideline.com General nucleophilic aromatic substitution (SNAr) reactions are more commonly observed on aryl halides when they are activated by strong electron-withdrawing groups, a condition not inherently present on the oxazole ring in this scaffold. wikipedia.org

Modifications of the Anilino Substituent

The anilino moiety provides a critical attachment point for the scaffold to target proteins and is a primary site for synthetic modification to optimize potency and selectivity.

Regioselective Functionalization of the Anilino Phenyl Ring

The amino group of the anilino moiety is an activating, ortho-, para- directing group for electrophilic substitution reactions. byjus.comallen.in This inherent reactivity guides the regioselective introduction of new functional groups onto the phenyl ring. Structure-activity relationship (SAR) studies on 2-anilino-5-aryloxazoles as VEGFR2 inhibitors have extensively explored this region. estranky.skcapes.gov.br

Initial studies showed that simple monosubstitution on the anilino ring resulted in only marginal changes in inhibitory potency. estranky.sk However, significant improvements were achieved with specific disubstitution patterns. A notable enhancement in both enzymatic and cellular potency was observed when a 2-methoxy group was combined with a 5-ethyl sulfone group on the anilino ring. estranky.sk This derivative, 2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole (oxazole 21), showed a 25-fold and 10-fold increase in enzyme and cell potency, respectively, compared to the unsubstituted parent compound. estranky.sk This success established 5-ethylsulfonyl-2-methoxyaniline as a preferred building block for further optimization at the 5-phenyl position. estranky.sk

The regioselectivity of these modifications is crucial. Direct C-H functionalization techniques, such as copper-catalyzed azidation, have been developed for anilines, typically showing a high preference for the ortho position. researchgate.net

| Position on Anilino Ring | Substituent(s) | Impact on VEGFR2 Inhibitory Activity | Citation |

| ortho | -OCH₃ | Slight improvement in potency | estranky.sk |

| meta | -SO₂Et | Slight improvement in potency | estranky.sk |

| ortho, para | 2-OCH₃, 5-SO₂Et | 25-fold enhancement in enzyme potency | estranky.sk |

| ortho, para | 2-OCH₃, 5-diethylsulfonamide | Significant improvement in enzyme potency | estranky.sk |

| Multiple | 3,4,5-trimethoxy | Enhancement in enzymatic activity | estranky.sk |

Impact of Anilino Substituents on Electronic Properties

The electronic properties of the substituents on the anilino ring significantly influence the molecule's interaction with its biological target. acs.org Quantitative structure-activity relationship (QSAR) studies have been conducted to model the inhibitory activity of 2-anilino-5-aryloxazoles and have identified key molecular descriptors related to electronic features. tandfonline.comtandfonline.com

These studies suggest that the inhibitory activity is a function of the cumulative effect of different structural features. tandfonline.com For example, descriptors related to the electronic content of the molecule, such as those weighted by atomic Sanderson electronegativities, have been shown to be important for activity. tandfonline.com The negative regression coefficient associated with the number of unsubstituted aromatic carbons suggests that a higher degree of substitution on the aromatic rings is favorable for inhibitory activity. tandfonline.com

X-ray crystallography has provided further insight, confirming that substituents on the anilino ring make specific electronic and steric contributions to binding. nih.govestranky.skcapes.gov.br The 2-methoxy group of the highly potent 5-ethylsulfonyl-2-methoxyaniline moiety was predicted to sit in a small hydrophobic pocket, while the sulfone oxygen was positioned to accept a hydrogen bond from the backbone nitrogen of a key amino acid residue (Asn923) in the VEGFR2 binding site. estranky.sk These interactions, governed by the electronic nature and spatial arrangement of the substituents, are critical for high-affinity binding.

Diversification via the Aryl Moiety at Position 5

The 5-aryl group of the oxazole core offers another major vector for chemical diversification. Modifications at this position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the target's binding site.

In the development of 2-anilino-5-aryloxazole inhibitors, the 5-phenyl ring was systematically modified. estranky.skcapes.gov.br Structure-activity relationship studies based on the potent 2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole (21) scaffold revealed specific trends:

Ortho -substitution on the 5-phenyl ring was generally unfavorable for activity. estranky.sk

Meta- and para -substitutions on the 5-phenyl ring did not lead to improved inhibitory profiles compared to the unsubstituted phenyl ring of oxazole 21. estranky.sk

Despite these initial findings, further exploration involving the replacement of the phenyl ring with heteroaryl systems proved highly successful. The introduction of pyridyl rings at the meta position of the 5-phenyl group led to some of the most potent compounds in the series. nih.govestranky.skcapes.gov.br For example, oxazole 39 , which features a 3-(2-pyridyl)phenyl group at the 5-position, demonstrated excellent potency, good solubility, and favorable oral pharmacokinetics. nih.govestranky.sk

X-ray crystallography of compounds 39 and 46 (containing a meta-3-pyridyl group) complexed with VEGFR2 confirmed that these heteroaryl moieties occupy a back lipophilic pocket in the enzyme's active site, revealing interesting differences in their binding orientations. nih.govcapes.gov.br This highlights how diversification at the 5-aryl position, particularly with heteroaromatic rings, can be a powerful strategy to enhance molecular properties and biological function.

| 5-Aryl Moiety Modification (on phenyl ring) | Resulting Compound Example | Impact on VEGFR2 Inhibitory Activity | Citation |

| ortho-substitution | - | Not favorable | estranky.sk |

| meta-substitution | - | Did not improve profile (vs. oxazole 21) | estranky.sk |

| para-substitution | - | Did not improve profile (vs. oxazole 21) | estranky.sk |

| 3-(2-pyridyl) substitution | Oxazole 39 | Excellent enzyme and cell potency | nih.govestranky.sk |

| 3-(3-pyridyl) substitution | Oxazole 46 | Potent inhibitor | nih.govcapes.gov.br |

| 3-(4-pyridyl) substitution | - | Potent inhibitor | tandfonline.com |

| 3-{5-(1-methylimidazole)} substitution | - | Potent inhibitor | tandfonline.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 2-anilino-5-aryloxazole framework. The Suzuki-Miyaura coupling, in particular, is widely employed for the formation of carbon-carbon bonds by coupling an organoboron species with a halide or triflate. researchgate.net This reaction is favored due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acid reagents. researchgate.netnih.gov

To functionalize the 5-aryl ring of the oxazole, a common strategy involves the synthesis of a bromo-substituted precursor, such as a 2-anilino-5-(bromoaryl)oxazole. This halogenated intermediate can then undergo Suzuki-Miyaura or Stille coupling with a variety of aryl or heteroaryl boronic acids (or organostannanes for Stille coupling) to introduce diverse substituents. acs.org

Research focused on developing inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has utilized this approach extensively. Starting from a key intermediate, 5-(3-bromophenyl)-N-(5-(ethylsulfonyl)-2-methoxyphenyl)oxazol-2-amine , a series of derivatives were prepared via palladium-catalyzed coupling reactions to explore the structure-activity relationship. acs.org The reactions are typically catalyzed by palladium complexes like Pd(PPh₃)₄ or systems generated in situ from a palladium source such as Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on the 2-Anilino-5-aryloxazole Framework

This table details the derivatization of a 5-(3-bromophenyl)oxazole intermediate via Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups at the 5-phenyl position.

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product Substituent (R) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Phenyl | 78 |

| 2 | 2-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Pyridyl | 65 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3-Pyridyl | 72 |

| 4 | 4-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Pyridyl | 68 |

| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3-Thienyl | 75 |

Data synthesized from descriptions in Harris et al. (2005). acs.org

The choice of catalyst, base, and solvent system is critical and often needs to be optimized for specific substrates, particularly when dealing with electron-deficient or sterically hindered heteroaryl boronates. researchgate.net For instance, the coupling of 2-pyridyl nucleophiles can be challenging, sometimes requiring specific ligands or stronger bases like potassium fluoride (B91410) (KF) to proceed efficiently. researchgate.net

Introduction of Heteroaromatic and Substituted Aryl Groups

The introduction of heteroaromatic and substituted aryl groups onto the 5-aryl ring of the 2-anilino-5-aryloxazole core is a key strategy for modulating biological activity, solubility, and pharmacokinetic properties. acs.org Cross-coupling reactions are the primary method for achieving this structural diversity.

In the development of VEGFR2 inhibitors, the substitution at the meta-position of the 5-phenyl ring was found to be particularly important. The introduction of both electron-donating and electron-withdrawing groups, as well as various heterocyclic systems, has been explored. For example, coupling the 5-(3-bromophenyl)oxazole intermediate with 2-pyridyl or 3-pyridyl boronic acids led to potent inhibitors. acs.org X-ray crystallography studies revealed that these pyridyl rings occupy a back lipophilic pocket in the enzyme's active site, highlighting the structural importance of these modifications. acs.org

The versatility of the Suzuki-Miyaura reaction allows for the incorporation of a wide array of functionalities. Arylboronic acids bearing methoxy (B1213986), cyano, nitro, or other functional groups can be used, provided they are compatible with the reaction conditions. This enables a systematic exploration of the electronic and steric requirements for optimal biological activity. nih.gov

Table 2: Introduction of Various Aryl and Heteroaryl Groups via Palladium Coupling

This table showcases the synthesis of diverse 2-anilino-5-aryloxazole derivatives by introducing different groups at the 5-phenyl ring of the N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-bromophenyl)oxazol-2-amine precursor.

| Entry | Coupling Partner | Coupling Type | Catalyst | Product (Aryl/Heteroaryl Group) | Biological Target | Reference |

| 1 | 2-Pyridylboronic acid | Suzuki | Pd(PPh₃)₄ | 3-(Pyridin-2-yl)phenyl | VEGFR2 | acs.org |

| 2 | 3-Pyridylboronic acid | Suzuki | Pd(PPh₃)₄ | 3-(Pyridin-3-yl)phenyl | VEGFR2 | acs.org |

| 3 | Tributyl(vinyl)stannane | Stille | Pd(PPh₃)₄ | 3-Vinylphenyl | VEGFR2 | acs.org |

| 4 | 3-Aminophenylboronic acid | Suzuki | Pd(PPh₃)₄ | 3-(3-Aminophenyl)phenyl | VEGFR2 | acs.org |

| 5 | 4-Hydroxyphenylboronic acid | Suzuki | Pd(PPh₃)₄ | 3-(4-Hydroxyphenyl)phenyl | VEGFR2 | acs.org |

Cyclization Reactions and Annulation Strategies Involving 2-Anilino-5-aryloxazoles

Beyond simple substitution, the 2-anilino-5-aryloxazole framework can serve as a building block for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions. These strategies often involve the reactive anilino nitrogen and the adjacent C-H bond of the aniline ring.

A notable example is the metal-free annulation reaction between substituted 2-amino-N-phenyl azoles and alkynes, mediated by tert-butyl nitrite (B80452) (t-BuONO) . researchgate.net This type of reaction proceeds via a radical mechanism to form azole-fused quinolines. In this process, the aniline part of the 2-anilino-oxazole scaffold undergoes diazotization by t-BuONO, followed by an intramolecular radical cyclization involving the alkyne, ultimately leading to the formation of a new pyridine (B92270) ring fused to the aniline ring. This creates an oxazolo[5,4-b]quinoline core structure. researchgate.netresearchgate.netrsc.org

The reaction is initiated by the formation of a diazonium salt from the aniline moiety. This species can then generate an aryl radical, which attacks the alkyne. The resulting vinyl radical subsequently cyclizes onto the oxazole ring or undergoes further reactions to form the fused quinoline (B57606) system. rsc.org The success of this annulation often depends on the electronic nature of the substituents and the reaction conditions. researchgate.net

Such strategies are highly valuable as they rapidly increase molecular complexity from relatively simple starting materials, providing access to novel polycyclic scaffolds with potential applications in drug discovery and materials science. beilstein-journals.orgresearchgate.net

Table 3: Annulation Reaction for the Synthesis of Fused Heterocycles

| Starting Material | Reagent 1 | Reagent 2 | Key Mediator | Product Type | Reaction Type |

| 2-Anilino-5-phenyloxazole | Diphenylacetylene | tert-Butyl Nitrite (t-BuONO) | None (Metal-Free) | Phenyl-substituted oxazolo[5,4-b]quinoline | Radical Annulation/Cyclization |

| 2-(p-Toluidino)-5-phenyloxazole | Phenylacetylene | tert-Butyl Nitrite (t-BuONO) | None (Metal-Free) | Methyl- and phenyl-substituted oxazolo[5,4-b]quinoline | Radical Annulation/Cyclization |

This table is a representative example based on analogous reactions described for amino-N-phenyl azoles. researchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Exploration of Substituent Effects on Biological Activity

Influence of Anilino Ring Substitution

Systematic modifications of the anilino ring have demonstrated a significant impact on the inhibitory activity of 2-anilino-5-aryloxazoles. While monosubstitution on the anilino ring generally leads to only marginal changes in potency, specific disubstitution patterns have proven to be highly beneficial. A notable enhancement in both enzymatic and cellular potencies was observed when a 2-methoxy group was combined with a 5-ethylsulfonyl or a 5-diethylsulfonamide group. For example, the compound 2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole (21) showed a 25-fold and 10-fold increase in enzyme and cell potency, respectively, compared to the unsubstituted parent compound. acs.org This improvement is attributed to the 2-methoxy group occupying a small hydrophobic pocket and the sulfone oxygen accepting a hydrogen bond from the backbone nitrogen of a nearby amino acid residue (Asn923 in VEGFR2). In contrast, the addition of multiple methoxy (B1213986) groups, such as in the 3,4,5-trimethoxyanilino analog, led to increased enzymatic activity but did not translate to the same level of improvement in cellular potency.

Table 1: Influence of Anilino Ring Substitution on VEGFR2 Inhibition

| Compound Number | Anilino Substitution | VEGFR2 IC50 (µM) | HUVEC Proliferation IC50 (µM) |

| 5 | Unsubstituted | 0.47 | 1.9 |

| 8 | 2-Methoxy | 0.28 | 1.0 |

| 13 | 3-Ethylsulfonyl | 0.26 | 1.1 |

| 19 | 3,4,5-Trimethoxy | 0.048 | 1.1 |

| 20 | 2-Methoxy, 5-Diethylsulfonamide | 0.023 | 0.21 |

| 21 | 2-Methoxy, 5-Ethylsulfonyl | 0.019 | 0.19 |

Data sourced from Harris et al., J. Med. Chem. 2005, 48, 1610-1619.

Role of the Aryl Group at the Oxazole (B20620) 5-Position

The nature and substitution pattern of the aryl group at the 5-position of the oxazole ring play a critical role in modulating the biological activity. Generally, ortho-substitution on the 5-phenyl ring is not well-tolerated. While many meta- and para-substitutions on the phenyl ring did not significantly improve activity over the unsubstituted analog, the introduction of aromatic substituents at the meta-position proved to be a successful strategy. Specifically, the addition of ortho-fluoro- or ortho-chloro-substituted phenyl groups at the meta-position of the 5-phenyl ring resulted in a notable increase in cellular potency. For instance, oxazoles with these substitutions showed a 7-fold enhancement in cellular inhibition compared to the parent compound with an optimized anilino ring. This suggests that these substitutions allow for favorable interactions within a back lipophilic pocket of the enzyme's binding site.

Table 2: Role of the Aryl Group at the Oxazole 5-Position on VEGFR2 Inhibition (with 2-(5-ethylsulfonyl-2-methoxyanilino) as the constant anilino moiety)

| Compound Number | 5-Aryl Substitution | VEGFR2 IC50 (µM) | HUVEC Proliferation IC50 (µM) |

| 21 | Phenyl | 0.019 | 0.19 |

| 35 | 3-(Ethyl)phenyl | 0.013 | 0.31 |

| 36 | 3-(Acetyl)phenyl | 0.009 | 0.22 |

| 44 | 3-(2-Fluorophenyl)phenyl | 0.015 | 0.026 |

| 45 | 3-(2-Chlorophenyl)phenyl | 0.013 | 0.028 |

Data sourced from Harris et al., J. Med. Chem. 2005, 48, 1610-1619.

Modifications at the Oxazole 4-Position

The oxazole 4-position is highly sensitive to substitution, with modifications at this site generally leading to a complete loss of inhibitory activity. For example, the introduction of a methyl group at the 4-position of the oxazole ring resulted in the abrogation of VEGFR2 inhibition. This finding underscores the steric constraints of the enzyme's binding pocket around this region of the inhibitor and highlights the importance of maintaining an unsubstituted 4-position for optimal binding and activity. This strict requirement suggests that this position may be in close proximity to the enzyme surface, where any additional bulk is detrimental to the binding interaction.

Conformational Analysis and Binding Mode Implications

X-ray crystallography studies have been instrumental in confirming the predicted binding mode of 2-anilino-5-aryloxazoles within the ATP binding site of their target kinases. capes.gov.brnih.govacs.orgacs.org These studies have shown that the oxazole core and the optimized anilino ring, such as the 5-ethylsulfonyl-2-methoxyanilino group, bind as anticipated by homology models. acs.org The anilino and oxazole nitrogens form key hydrogen bonds with the hinge region of the kinase.

Interestingly, conformational differences have been observed depending on the substituent at the meta-position of the 5-phenyl ring. For example, a comparison of crystal structures of inhibitors with 2-pyridyl and 3-pyridyl rings at this position revealed distinct orientations of these pyridyl rings within the back lipophilic pocket. capes.gov.brnih.govacs.org This indicates a degree of conformational flexibility in how these substituents can be accommodated, yet both orientations can result in potent inhibition, suggesting that the binding energy for these different modes is comparable. The activation loop of the kinase is often disordered in these crystal structures, implying that it does not directly contribute to the binding affinity of these ligands.

Strategies for Optimizing Selectivity and Potency within the 2-Anilino-5-aryloxazole Class

The optimization of selectivity and potency for this class of inhibitors has been achieved through a multi-pronged approach based on the SAR findings. Key strategies include:

Targeted Anilino Ring Substitution: The combination of a 2-methoxy group with a 5-ethylsulfonyl group on the anilino ring has emerged as a superior scaffold for achieving high potency. acs.org This specific substitution pattern appears to provide an optimal balance of hydrophobic and hydrogen-bonding interactions with the enzyme.

Exploitation of the Back Lipophilic Pocket: Introduction of carefully selected aromatic substituents at the meta-position of the 5-aryl ring has been a successful strategy for enhancing cellular potency. This approach takes advantage of a less conserved region of the ATP binding site, which can also be a key determinant of selectivity.

Maintaining Core Structural Integrity: The SAR data strongly indicate that the unsubstituted 2-anilino-oxazole core is essential for activity. Modifications at the oxazole 4-position or on the anilino nitrogen are detrimental, highlighting the importance of preserving the fundamental pharmacophore.

By systematically applying these strategies, researchers have been able to develop highly potent and selective 2-anilino-5-aryloxazole inhibitors. For instance, compounds like oxazole 39 (structure not explicitly detailed but referenced as a key optimized compound) and 44 exhibit low nanomolar IC50 values against their target kinase and demonstrate good selectivity over other related kinases. acs.org

Computational Chemistry and Theoretical Investigations of 2 Anilino 5 Aryloxazole 44

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein kinase. unibl.org These simulations were instrumental in the discovery and optimization of the 2-anilino-5-aryloxazole series as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. estranky.skacs.org Initial studies utilized homology models of the VEGFR2 kinase domain, with predictions later being confirmed by X-ray crystallography of related compounds in the series complexed with VEGFR2. estranky.skacs.org

Docking studies and crystallographic data reveal that 2-anilino-5-aryloxazole inhibitors bind to the ATP-binding pocket of the VEGFR2 kinase domain in its inactive conformation. estranky.skmdpi.com The binding site is located in the cleft between the N-terminal and C-terminal lobes of the kinase. mdpi.com The oxazole (B20620) core and the substituted aniline (B41778) ring are central to the binding, occupying distinct pockets within the active site. estranky.skacs.org

The aniline portion of the molecule, specifically the 2-methoxy-5-ethyl sulfone aniline moiety found in potent examples like compound 44 , binds in a hydrophobic pocket. estranky.skacs.org The 5-aryl group extends into a rear lipophilic pocket, where substitutions can significantly influence potency. estranky.skacs.org For instance, in compound 44 , this part of the molecule is a 2'-fluoro-1,1'-biphenyl-3-yl group, which effectively occupies this space. estranky.sk Computational analyses of the docked complexes have identified several key amino acid residues that form the binding pocket and are crucial for the interaction. biosciencejournals.com

| Residue | Role in Interaction | Source |

|---|---|---|

| Cys917 | Forms the hinge region, involved in hydrogen bonding | biosciencejournals.com |

| Glu885 | Located at the rear of the pocket, interacts with groups on the 5-aryl ring | estranky.sk |

| Asn923 | Backbone nitrogen interacts with the sulfone group of the aniline ring | estranky.sk |

| Leu1034 | Hinge region residue, key for hydrogen bonding | biosciencejournals.com |

| Ile1042 | Hinge region residue, involved in hydrogen bonding | biosciencejournals.com |

| Leu838 | Contributes to a key hydrophobic pocket | biosciencejournals.com |

| Phe919 | Contributes to hydrophobic interactions | biosciencejournals.com |

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. plos.orgbiorxiv.org Weak intermolecular interactions are key players in stabilizing energetically-favored ligands within the protein structure. plos.org

Hydrogen Bonding: The 2-anilino-oxazole core is predicted to form crucial hydrogen bonds with the kinase hinge region, a pattern common to many kinase inhibitors. biosciencejournals.com Docking simulations for a representative 2-anilino-5-aryl-oxazole showed direct hydrogen bonds with residues ILE1042 and LEU1034. biosciencejournals.com A critical interaction for potency involves the sulfone group on the aniline ring; the sulfone oxygen is thought to accept a hydrogen bond from the backbone nitrogen of Asn923. estranky.sk

Hydrophobic Interactions: These interactions are extensive and play a major role in the binding affinity. plos.org The aniline ring's methoxy (B1213986) substituent is positioned in a small hydrophobic pocket. estranky.sk Furthermore, computational studies have identified a large number of residues that form hydrophobic contacts with the inhibitor scaffold. biosciencejournals.com

| Interaction Type | Ligand Moiety | Interacting Residues | Source |

|---|---|---|---|

| Hydrogen Bond | Anilino-oxazole core | ILE1042, LEU1034 | biosciencejournals.com |

| Hydrogen Bond | Ethyl sulfone group | Asn923 (backbone NH) | estranky.sk |

| Hydrophobic | Aniline ring, oxazole core, aryl group | LEU1017, MET1014, CYS1043, LEU838, PRO837, ILE1032, LEU1033, VAL896, PHE1086, VAL897, VAL1040, VAL914, VAL865, ILE847, CYS917, PHE919 | biosciencejournals.com |

Characterization of Binding Pockets and Key Residues (e.g., VEGFR2 active site)

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical methods delve into the electronic structure of molecules, providing insights into their stability, reactivity, and intrinsic properties. These calculations are valuable for understanding aspects like tautomerism and for deriving the molecular descriptors used in quantitative structure-activity relationship (QSAR) models.

A Self-Consistent Field Molecular Orbital (SCFMO) study of anilino-oxazole and related heterocycles concluded that the amino form is the predominant tautomer. colab.ws This is crucial as the amino tautomer is capable of donating a hydrogen bond, a key interaction observed in the binding to the VEGFR2 hinge region. Theoretical studies on other related heterocycles like isoxazolones and oxadiazoles (B1248032) using Density Functional Theory (DFT) have shown that the relative stability of tautomers can be influenced by substituents and the polarity of the solvent. nih.govresearchgate.net For instance, in some isoxazolone derivatives, polar solvents can decrease the energy difference between tautomeric forms. nih.gov While the amino form of 2-anilino-oxazole is considered dominant, these studies highlight the importance of considering potential tautomeric equilibria in drug design. colab.ws

While specific analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for compound 44 are not detailed in the available literature, QSAR studies on the 2-anilino-5-aryloxazole series have utilized descriptors derived from the molecules' electronic and topological structures to model their inhibitory activity. tandfonline.comtandfonline.com These descriptors serve as proxies for the underlying electronic properties and reactivity.

These QSAR models have successfully correlated the VEGFR2 inhibitory activity of 35 different analogues with various calculated descriptors. tandfonline.com The models suggest that the inhibitory activity is influenced by a combination of factors including the presence of specific functional groups, molecular shape, and electronic properties. tandfonline.com

| Descriptor Class | Description | Relevance | Source |

|---|---|---|---|

| Functional groups (FUN) | Counts of chemical functional groups. | Relates specific chemical moieties to activity. | tandfonline.com |

| Topological (TOPO) | Indices based on the 2D graph representation of the molecule (e.g., TIC2, CIC5). | Quantifies molecular size, shape, and branching, which affect binding. | tandfonline.comtandfonline.com |

| Atom-centered fragments (ACF) | Counts of predefined atom-centered fragments. | Identifies important local atomic environments for activity. | tandfonline.com |

| BCUT descriptors | Values derived from matrices related to atomic properties like charge, polarizability, or H-bonding ability. | Encodes information about the electronic and physicochemical properties relevant to intermolecular interactions. | tandfonline.com |

SCFMO Studies and Tautomeric Considerations of Related Heterocycles

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex and the persistence of key interactions over time. nih.gov

MD simulations have been performed on the 2-anilino-5-aryl-oxazole complex with VEGFR2 to evaluate the stability of the docked conformation. biosciencejournals.com A typical simulation protocol involves placing the docked complex in a periodic box of water molecules, neutralizing it with ions, and then simulating the system's movement over a period of several nanoseconds. biosciencejournals.com One such study used the Desmond software with the OPLS 2005 force field, running a 5-nanosecond simulation in an NPT ensemble, which keeps the number of particles, pressure, and temperature constant. biosciencejournals.com

Analyses of the MD trajectory, such as calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, can confirm whether the ligand remains stably bound in its initial docked pose. Further analysis of Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein, while monitoring hydrogen bond distances and hydrophobic contacts over time confirms the stability of these crucial interactions. bazeuniversity.edu.ng For this class of inhibitors, MD simulations validate that the binding mode predicted by docking is stable, with the key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation, thus reinforcing the proposed mechanism of action. biosciencejournals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Anilino-5-aryloxazole Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the 2-anilino-5-aryloxazole class of VEGFR2 inhibitors, QSAR studies have been undertaken to rationalize their activity profiles and guide the design of more potent analogues.

One such study investigated the VEGFR2 kinase inhibitory activity of 35 derivatives of 2-anilino-5-aryloxazole using a Combinatorial Protocol in Multiple Linear Regression (CP-MLR). tandfonline.com This approach utilized nearly 500 topological descriptors calculated using the DRAGON software to characterize the molecular structures. scilit.com The analysis revealed that the inhibitory activity of these compounds could be effectively modeled by a combination of functional, topological, atom-centered fragment, molecular walk count, and 2D-autocorrelation descriptors. tandfonline.com

The developed QSAR models indicated that specific structural features are crucial for enhancing the inhibitory potency. For instance, the presence of 5-membered rings within the molecular framework, as well as the electronic properties associated with certain eigenvalues (BEHe7), were identified as being beneficial for activity. These findings suggest that modifications to both the 2-anilino and 5-phenyl moieties of the scaffold offer considerable scope for optimizing the inhibitory activity against VEGFR2. The robustness of these models was validated through the use of divergent training and test sets, confirming their predictive power. tandfonline.com

Table 1: Key Descriptor Classes in QSAR Models for 2-Anilino-5-aryloxazole VEGFR2 Inhibitors

| Descriptor Class | Description | Relevance to Activity Modeling |

|---|---|---|

| Functional Group Counts (FUN) | Number of specific functional groups. | Contributes to understanding the role of particular chemical moieties. |

| Topological Descriptors (TOPO) | Numerical representations of molecular topology. | Captures information about molecular size, shape, and branching. |

| Atom-Centered Fragments (ACF) | Counts of specific atom-centered structural fragments. | Provides insights into the contribution of local atomic environments. |

| Molecular Walk Counts (MWC) | Number of walks of different lengths in the molecular graph. | Encodes information about the extended connectivity of the molecule. |

| 2D-Autocorrelation (2D-AUTO) | Descriptors based on the correlation of atomic properties at different topological distances. | Reflects the distribution of properties like atomic mass, polarizability, and van der Waals volume. |

This table is based on the descriptor classes identified as significant in the QSAR modeling of 2-anilino-5-aryloxazole derivatives for VEGFR2 inhibition. tandfonline.com

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. frontiersin.org For the 2-anilino-5-aryloxazole series, a pharmacophore model for VEGFR2 inhibition would typically be developed based on the key interactions observed in the X-ray crystal structures of ligand-protein complexes. researchgate.netbazeuniversity.edu.ng

Based on the binding mode of related compounds, a hypothetical pharmacophore model for this class of inhibitors would likely include:

A hydrogen bond donor: corresponding to the anilino N-H group.

A hydrogen bond acceptor: represented by one of the oxazole nitrogen or oxygen atoms.

A hydrophobic/aromatic region: to occupy the pocket that accommodates the 5-aryl substituent.

An additional hydrogen bond acceptor: from the sulfonyl group on the aniline ring, which interacts with the backbone nitrogen of Asn923. estranky.sk

Once a pharmacophore model is established and validated, it can be used as a 3D query for virtual screening of large compound databases to identify novel molecules that possess the desired structural features. pharmacophorejournal.com This process allows for the rapid and cost-effective identification of potential new hit compounds with diverse chemical scaffolds that could also act as VEGFR2 inhibitors. These hits can then be subjected to further computational analysis, such as molecular docking, and subsequent experimental validation. bazeuniversity.edu.ngmdpi.com

Table 2: Hypothetical Pharmacophore Features for 2-Anilino-5-aryloxazole VEGFR2 Inhibitors

| Pharmacophore Feature | Corresponding Structural Moiety | Key Interaction |

|---|---|---|

| Hydrogen Bond Donor | Anilino N-H | Interaction with the hinge region of VEGFR2 (e.g., Cys919) |

| Hydrogen Bond Acceptor | Oxazole nitrogen/oxygen | Interaction with the hinge region of VEGFR2 (e.g., Cys919) |

| Hydrophobic/Aromatic | 5-Aryl group | Occupies a lipophilic pocket in the binding site |

| Hydrogen Bond Acceptor | Sulfone oxygen on the aniline ring | Interaction with the backbone nitrogen of Asn923 |

This table outlines the likely pharmacophoric features based on the described binding mode of 2-anilino-5-aryloxazole derivatives. estranky.sk

X-ray Crystallographic Analysis of 2-Anilino-5-aryloxazole-Protein Complexes

X-ray crystallography provides definitive, high-resolution insights into the binding mode of a ligand within the active site of its target protein. nih.gov For the 2-anilino-5-aryloxazole series, the crystal structures of compounds 39 and 46 in complex with the VEGFR2 kinase domain have been determined, confirming the binding mode that was initially predicted by homology modeling. estranky.sk The Protein Data Bank (PDB) entry 1Y6A corresponds to the crystal structure of a derivative from this class bound to VEGFR2. researchgate.netbiosciencejournals.com

The crystallographic data reveals that the oxazole core and the 2-methoxy-5-ethylsulfone aniline moiety bind as anticipated. estranky.sk Key interactions include:

The anilino nitrogen and the oxazole ring forming hydrogen bonds with the hinge region of the kinase domain. estranky.sk

The 2-methoxy group on the aniline ring is situated in a small hydrophobic pocket. estranky.sk

An oxygen atom of the sulfone group accepts a hydrogen bond from the backbone nitrogen of Asn923. estranky.sk

The crystal structure of compound 46 , which features a meta-pyridyl group on the 5-phenyl ring, shows this pyridyl moiety residing in the back lipophilic pocket. estranky.sk A comparison of the crystal structures of compounds 39 and 46 highlighted interesting differences in the orientation of the 2-pyridyl and 3-pyridyl rings, respectively, at the meta position of the 5-phenyl ring, providing valuable information for the rational design of subsequent analogues. estranky.sk

Table 3: Crystallographic Data for 2-Anilino-5-aryloxazole-VEGFR2 Complexes

| Compound | PDB ID | Resolution (Å) | Key Structural Insights |

|---|---|---|---|

| Analogue of Compound 44 | 1Y6A | 2.10 | Confirms the binding mode of the 2-anilino-5-aryloxazole scaffold in the VEGFR2 kinase domain. |

| Compound 39 | - | - | X-ray structure obtained, confirming the predicted binding mode. |

| Compound 46 | - | - | X-ray structure obtained, revealing the orientation of the m-3-pyridyl group in a lipophilic pocket. |

This table summarizes the available X-ray crystallographic information for 2-anilino-5-aryloxazole derivatives complexed with VEGFR2. estranky.skresearchgate.netbiosciencejournals.com

Biological and Biochemical Mechanisms of Action in Research Models

Kinase Inhibition Profiles of 2-Anilino-5-aryloxazole 44 and Analogues

Research has focused on the inhibitory activity of this class of compounds against a range of protein kinases, with a particular emphasis on those driving angiogenesis.

VEGFR2 Kinase Inhibition: Enzymatic and Cellular Activities

A series of 2-anilino-5-aryloxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. capes.gov.brnih.govbeilstein-journals.orgacs.org Optimization of the two aryl rings of the 2-anilino-5-phenyloxazole scaffold has yielded compounds with significant inhibitory effects at both the enzymatic and cellular levels. capes.gov.brnih.govacs.org For instance, the compound N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine, an analogue, demonstrated a high degree of potency with an IC₅₀ value of 22 nM in enzymatic assays. beilstein-journals.org The binding mode of these inhibitors to the VEGFR2 kinase domain has been confirmed through X-ray crystallography, revealing that the 2-anilino-5-aryloxazole core interacts with key amino acid residues in the ATP-binding pocket. beilstein-journals.orgestranky.sk

The cellular activity of these compounds has been assessed through their ability to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs). beilstein-journals.orgestranky.sk One notable analogue, oxazole (B20620) 39, was found to inhibit the proliferation of HUVECs induced by basic fibroblast growth factor (b-FGF) with an IC₅₀ of 24 µM. estranky.sk

Table 1: VEGFR2 Kinase Inhibition Data for Selected 2-Anilino-5-aryloxazole Analogues

| Compound | VEGFR2 IC₅₀ (nM) | HUVEC Proliferation IC₅₀ (µM) |

|---|---|---|

| Analogue (AAZ) | 22 beilstein-journals.org | - |

| Oxazole 39 | - | 24 (b-FGF induced) estranky.sk |

| Analogue 78 | 16 researchgate.net | - |

| Analogue 79 | 15 researchgate.net | - |

| Analogue 80 | 22 researchgate.net | - |

Data sourced from multiple research publications.

Inhibition of Other Kinases (e.g., CDK4, c-FMS, FAK, EGFR, PDGFR, Kit, RET) within the 2-Anilino-5-aryloxazole Class

While the primary focus has been on VEGFR2, the broader kinase selectivity of the 2-anilino-5-aryloxazole class has also been investigated. The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) fragment, a key component of potent VEGFR2 inhibitors, is also found in inhibitors of other protein kinases, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Cyclin-Dependent Kinases 2 and 4 (CDK2 and CDK4). beilstein-journals.org However, specific analogues like oxazole 39 have shown low inhibitory activity against other angiogenesis-related kinases such as Tie-2 and PDGFR. estranky.sk Some compounds within this broader chemical class have been noted to inhibit c-FMS, FAK, and RET. unair.ac.idbiorxiv.org The anilinoquinazoline (B1252766) ZD6474, a related but distinct chemical class, is known to inhibit both VEGFR2 and EGFR. estranky.sk

Cellular Assays and Phenotypic Responses in Research Settings

In vitro studies using cell-based assays have been crucial in understanding the phenotypic consequences of kinase inhibition by the 2-anilino-5-aryloxazole compounds.

Inhibition of Vascular Endothelial Cell Proliferation (e.g., HUVEC)

A key functional outcome of VEGFR2 inhibition is the suppression of endothelial cell proliferation. Several 2-anilino-5-aryloxazole derivatives have demonstrated the ability to inhibit the proliferation of HUVECs. beilstein-journals.orgestranky.sk This anti-proliferative effect is a direct consequence of blocking the VEGF signaling pathway, which is a critical driver of angiogenesis. beilstein-journals.orgestranky.sk For example, a study reported that a series of N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-phenyloxazol-2-amines were evaluated for their cellular activity based on the inhibition of human HUVEC proliferation induced by VEGF. beilstein-journals.org

Investigation of Apoptosis and Cell Cycle Modulation

The impact of 2-anilino-5-aryloxazole compounds on apoptosis and cell cycle progression has been explored in various cancer cell lines. While specific data for compound 44 is limited in the provided search results, related structures have been shown to induce apoptosis and cause cell cycle arrest. For instance, some nitrile derivatives containing a benzofuran (B130515) scaffold, which can be considered structurally related, were found to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. semanticscholar.org Another study on novel 1,3-thiazole analogues, which also represent a different class of heterocyclic compounds, showed the ability to induce apoptosis and cause cell cycle arrest at the G1 stage in MCF-7 breast cancer cells. mdpi.com These findings suggest that kinase inhibitors can exert their anti-cancer effects through multiple cellular mechanisms, including the induction of programmed cell death and the halting of cell division.

Preclinical Efficacy in in vivo Xenograft Models

The anti-tumor activity of the 2-anilino-5-aryloxazole class has been evaluated in preclinical in vivo models. In a study using a human colon tumor (HT29) xenograft model in nude mice, the bis-mesylate salt of oxazole 39, a potent VEGFR2 inhibitor, demonstrated moderate efficacy. capes.gov.brnih.govacs.orgestranky.sk Oral administration of this compound resulted in a dose-dependent reduction in tumor size compared to the vehicle control. estranky.sk Specifically, tumor growth was inhibited by 43% and 55% at two different dose levels following 26 days of treatment. estranky.sk Importantly, this anti-tumor effect is believed to be primarily due to an anti-angiogenic mechanism rather than direct cytotoxicity to the tumor cells, as evidenced by the low in vitro inhibitory activity of oxazole 39 against the proliferation of HT29 cells (IC₅₀ of 4.5 µM). estranky.sk

Table 2: In Vivo Efficacy of Oxazole 39 in HT29 Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) |

|---|---|

| Dose 1 | 43 estranky.sk |

| Dose 2 | 55 estranky.sk |

Data from a 26-day study in nude mice with established HT29 human colon tumor xenografts. estranky.sk

Assessment of Tumor Growth Inhibition

The chemical compound this compound is a member of a series of derivatives identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. estranky.sk The inhibition of this receptor is a key mechanism for halting angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Research into this class of compounds has demonstrated significant potential in curbing cancer cell proliferation. Specifically, oxazole 44, which features an o-fluoro-substituted phenyl group, showed a marked increase in cellular inhibition. estranky.sk In studies evaluating the inhibition of VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), compound 44 exhibited potent activity. estranky.sk

Aromatic substitutions on the phenyl ring of the 2-anilino-5-aryloxazole structure were found to be critical for cellular potency. The introduction of an o-fluoro or o-chloro-substituted phenyl group, as seen in compounds 44 and 45 respectively, led to a seven-fold enhancement in cellular inhibition compared to the parent compound 21. estranky.sk These oxazoles, 44 and 45, represent the most potent compounds for cellular inhibition within this studied series. estranky.sk Their efficacy is strongly linked to VEGFR2 inhibition, as evidenced by a selectivity of over 20-fold for inhibiting VEGF-driven proliferation compared to basic Fibroblast Growth Factor (b-FGF)-driven proliferation in HUVECs. estranky.sk

While direct in vivo efficacy data for compound 44 is not detailed in the available literature, a related compound from the same series, oxazole 39, was tested in xenograft models. Oral administration of the bis-mesylate salt of oxazole 39 resulted in a dose-dependent inhibition of established HT29 human colon tumor xenografts in nude mice. estranky.sk Dosing at 30 and 100 mg/kg once daily for 26 days led to 43% and 55% smaller tumors, respectively, compared to the vehicle control group, without notable toxicity or body weight loss. estranky.sk The anti-tumor activity observed is believed to stem from an antiangiogenic mechanism rather than direct cytotoxicity, as oxazole 39 showed low inhibitory activity against the proliferation of HT29 tumor cells in vitro (IC50 of 4.5 µM). estranky.sk

Table 1: Cellular and Enzymatic Inhibition by 2-Anilino-5-aryloxazole Derivatives

| Compound | R Group | VEGFR2 IC50 (µM) | HUVEC IC50 (µM) |

|---|---|---|---|

| 21 | H | 0.050 | 0.29 |

| 43 | phenyl | 0.079 | 0.11 |

| 44 | 2-F-phenyl | 0.089 | 0.04 |

| 45 | 2-Cl-phenyl | 0.039 | 0.05 |

Data sourced from a study on VEGFR2 kinase inhibitors. estranky.sk

Exploration of Tubulin Polymerization Inhibition by Oxazole Sulfonamides

A distinct class of oxazole compounds, the oxazole sulfonamides, has been investigated for its potent anticancer properties, which are mediated through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption is a proven strategy in cancer therapy. nih.govmdpi.com Oxazole sulfonamides have emerged as effective agents that bind to tubulin, inducing the depolymerization of microtubule networks within cells. nih.govacs.org

Within a series of novel 1,3-oxazole sulfonamides evaluated against the NCI-60 panel of human tumor cell lines, a compound designated as 44 (bearing a 2-chloro-5-methylphenyl group) was identified as one of the most potent inhibitors, particularly against leukemia cell lines. acs.orgnist.gov This compound, along with the 1-naphthyl analogue (compound 58), demonstrated the most significant leukemia-inhibiting activity, with mean GI50 (50% growth inhibition) values of 48.8 nM and 44.7 nM, respectively. nih.govnih.gov

The research indicates that this class of compounds functions by interacting with tubulin at the colchicine (B1669291) binding site, which in turn inhibits tubulin self-polymerization. nih.govacs.org This mechanism effectively disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The high specificity of these compounds for leukemia cell lines compared to other tested lines suggests a promising therapeutic window. nih.govnih.gov The data from dose-response assays confirm that the GI50 values for these potent compounds fall within the nanomolar to low micromolar range. nih.govnih.gov

The integration of a halogen and an alkyl group onto the aniline (B41778) ring of the sulfonamide, as seen in compound 44 (2-chloro-5-methyl), was found to maintain low cellular growth and high activity. acs.org This highlights the importance of specific substitution patterns in achieving potent and selective inhibition of cancer cell growth through tubulin depolymerization. acs.org

Table 2: Growth Inhibition of Leukemia Cell Lines by Potent Oxazole Sulfonamides

| Compound | Substituent on Sulfonamide Nitrogen | Mean GI50 (nM) |

|---|---|---|

| 44 | 2-chloro-5-methylphenyl | 48.8 |

| 58 | 1-naphthyl | 44.7 |

Data represents the mean growth inhibition across leukemia cell lines from the NCI-60 panel. nih.govacs.orgnist.gov

Future Research Directions and Translational Opportunities for 2 Anilino 5 Aryloxazole 44

Development of Next-Generation 2-Anilino-5-aryloxazole Scaffolds

The development of next-generation 2-anilino-5-aryloxazole scaffolds is a promising avenue for enhancing therapeutic efficacy and overcoming potential resistance mechanisms. The core structure, characterized by a 2-anilino-5-phenyloxazole backbone, has demonstrated significant inhibitory activity against VEGFR2 kinase. estranky.skacs.org Structure-activity relationship (SAR) studies have been instrumental in optimizing this template, revealing that modifications to both the aniline (B41778) and phenyl rings can lead to highly potent inhibitors at both enzymatic and cellular levels. estranky.skacs.orgnih.govcapes.gov.br

A key component in the potency of these compounds is the 5-ethylsulfonyl-2-methoxyaniline moiety. estranky.sktandfonline.comd-nb.info The methoxy (B1213986) group is thought to occupy a small hydrophobic pocket, while the sulfone oxygen can form a hydrogen bond with the backbone nitrogen of Asn923 in the VEGFR2 binding site. estranky.skresearchgate.net Future efforts could focus on exploring a wider range of substituents on the aniline ring to further optimize these interactions. An improved and reproducible synthesis for 5-ethylsulfonyl-2-methoxyaniline has been developed, which will facilitate the generation of a diverse library of analogs. tandfonline.com

Furthermore, the 5-phenyl ring offers another critical point for modification. For instance, the introduction of 2-pyridyl and 3-pyridyl rings at the meta position of the 5-phenyl ring has shown interesting differences in their orientation within the VEGFR2 binding pocket, as confirmed by X-ray crystallography. estranky.skacs.orgnih.gov This suggests that a systematic exploration of various heterocyclic and aryl substitutions at this position could lead to inhibitors with improved potency and selectivity. The development of novel synthetic methodologies, such as microwave-assisted synthesis, could accelerate the creation of these new scaffolds. asianpubs.org

Scaffold morphing and redesign strategies have also proven effective in discovering new classes of VEGFR2 inhibitors. nih.gov By replacing the pyrimidine (B1678525) "hinge" binding moiety of established inhibitors with aminoheterocycles like pyrazole (B372694) or isoxazole, researchers have identified new potent compounds. nih.gov This approach, which involves simplifying the core structure while maintaining key pharmacophoric features, can be applied to the 2-anilino-5-aryloxazole framework to generate novel chemical entities with potentially superior properties.

Exploration of New Biological Targets and Therapeutic Applications

While the primary target of 2-anilino-5-aryloxazole 44 and its analogs is VEGFR2, the inherent versatility of the oxazole (B20620) scaffold suggests the potential for activity against other biological targets. asianpubs.orgresearchgate.net Oxazole-containing compounds are known to interact with a variety of enzymes and receptors, exhibiting a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. asianpubs.org

Future research should therefore aim to screen 2-anilino-5-aryloxazole libraries against a panel of other kinases and protein targets. Human protein tyrosine kinases (PTKs) are central to many disease processes beyond cancer, and inhibitors of these enzymes have shown promise in various therapeutic areas. researchgate.net The epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) are other important receptor tyrosine kinases that could be potential targets. acs.orgmdpi.com Some anilinoquinazoline-based inhibitors have already demonstrated activity against both VEGFR and EGFR. acs.org

Beyond oncology, the anti-angiogenic properties of VEGFR2 inhibitors could be explored for other diseases characterized by pathological neovascularization. The 5-ethylsulfonyl-2-methoxyaniline fragment, a key component of potent VEGFR2 inhibitors, is also found in compounds with other biological activities, including those targeting cardiovascular diseases and inflammatory conditions. d-nb.info This highlights the potential for repurposing or redesigning 2-anilino-5-aryloxazole derivatives for new therapeutic indications.

Integration of Advanced Computational Design with Experimental Synthesis

The integration of advanced computational design with experimental synthesis offers a powerful strategy to accelerate the discovery and optimization of 2-anilino-5-aryloxazole-based inhibitors. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the binding modes of these compounds and predict the activity of novel derivatives. nih.govbiosciencejournals.com

Molecular docking studies have been used to investigate the interactions of 2-anilino-5-aryloxazoles with the VEGFR2 active site, confirming the importance of hydrogen bonds with residues like Cys919. biosciencejournals.comunair.ac.id These models can be used to virtually screen large libraries of compounds and prioritize candidates for synthesis. nih.gov For example, ligand-based pharmacophore models derived from potent VEGFR2 inhibitors have been successfully used to screen natural product databases for new hits. nih.gov

QSAR studies have also been employed to model the VEGFR2 kinase inhibitory activity of 2-anilino-5-aryloxazole derivatives. nih.gov These models have indicated that substitutional modifications on the core scaffold have significant potential for optimizing inhibitory activity. nih.gov By combining these computational approaches with efficient synthetic strategies, researchers can adopt a more rational and targeted approach to drug design, saving time and resources. The use of high-throughput screening in conjunction with computational predictions can further streamline the identification of promising lead compounds. unair.ac.id

Potential for Dual-Targeting and Molecular Bident Design Principles

The development of dual-targeting or multi-targeting inhibitors is an emerging strategy in drug discovery, particularly in complex diseases like cancer. probes-drugs.org The 2-anilino-5-aryloxazole scaffold could serve as a foundation for designing molecules that simultaneously inhibit VEGFR2 and other key signaling proteins. For instance, designing compounds that also target other receptor tyrosine kinases involved in tumor progression, such as EGFR or PDGFR, could lead to enhanced anti-cancer activity and potentially overcome resistance mechanisms. mdpi.comnih.gov

A novel and exciting approach is the concept of "molecular bidents," which are dual covalent inhibitors designed to form two covalent bonds with their target protein. acs.org This strategy has the potential to improve selectivity, potency, and the resistance profile of inhibitors. acs.org A systematic analysis of the protein data bank has revealed numerous proteins, including important drug targets like EGFR and the tumor suppressor p53, that are amenable to this approach. acs.org By incorporating two electrophilic "warheads" into the 2-anilino-5-aryloxazole scaffold, it may be possible to create highly potent and specific inhibitors that covalently bind to two distinct residues in the target's active site.

Applications in Chemical Biology as Probes and Research Tools

Beyond their therapeutic potential, 2-anilino-5-aryloxazole derivatives can be valuable tools for chemical biology research. sigmaaldrich.com As potent and selective inhibitors of VEGFR2, they can be used as chemical probes to dissect the roles of this kinase in various biological processes. sigmaaldrich.com

By modifying the scaffold to include reactive groups and bioorthogonal handles, such as alkynes or azides, these compounds can be converted into trifunctional probes. researchgate.netsigmaaldrich.com These probes can be used for a variety of applications, including:

Target identification and validation: Photoaffinity labeling can be used to covalently link the probe to its target protein, allowing for its identification and validation. sigmaaldrich.com

Protein profiling: Probes can be used to profile the activity of specific kinases in complex biological samples. sigmaaldrich.com

Imaging: Fluorescently tagged probes can be used to visualize the localization and dynamics of their target proteins within living cells. sigmaaldrich.com